molecular formula C11H20N4 B3175505 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]piperazine CAS No. 957428-72-7

1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]piperazine

Cat. No.: B3175505
CAS No.: 957428-72-7
M. Wt: 208.3 g/mol
InChI Key: VGJKCSQWIPAHSR-UHFFFAOYSA-N
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Description

1-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]piperazine (CAS 957428-72-7) is a piperazine derivative featuring a pyrazole moiety substituted with ethyl and methyl groups at the 1- and 3-positions, respectively. The compound’s molecular formula is C₁₁H₂₀N₄, with a molecular weight of 208.3 g/mol (Figure 1). Its structure comprises a piperazine ring connected via a methylene linker to the pyrazole heterocycle, which confers unique steric and electronic properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(1-ethyl-3-methylpyrazol-4-yl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4/c1-3-15-9-11(10(2)13-15)8-14-6-4-12-5-7-14/h9,12H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJKCSQWIPAHSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)CN2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201207514
Record name 1-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201207514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957428-72-7
Record name 1-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957428-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201207514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]piperazine typically involves the condensation of 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]piperazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby blocking their catalytic activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazole-Substituted Piperazines

1-((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)piperazine hydrochloride (CAS 1951439-89-6)
  • Molecular Formula : C₁₀H₁₉ClN₄
  • Key Differences : Replaces the ethyl group with a methyl at the pyrazole 1-position, reducing steric bulk.
  • Biological Relevance : Similar compounds demonstrate activity as tubulin modulators () or CCR5 antagonists (). The dimethyl substitution may enhance metabolic stability compared to ethyl-methyl analogs .
1-[(1-Methyl-1H-pyrazol-4-yl)carbonyl]piperazine (CAS 637752-95-5)
  • Molecular Formula : C₉H₁₄N₄O
  • Key Differences : A carbonyl linker replaces the methylene bridge, altering electronic properties (e.g., increased polarity).
  • Applications : Carbonyl-linked piperazines are common in kinase inhibitors () but may exhibit reduced blood-brain barrier penetration compared to methylene-linked analogs .

Heterocyclic Variants

1-(1-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)ethyl)piperazine (CAS 1247392-29-5)
  • Molecular Formula : C₁₀H₁₉N₅
  • Key Differences : Substitutes pyrazole with a 1,2,4-triazole ring, introducing additional nitrogen atoms.
1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazine hydrochloride (CAS 1351642-23-3)
  • Molecular Formula : C₉H₁₆ClN₃S
  • Pharmacological Use : Thiazole-containing piperazines are explored as antimycobacterial agents () .

Functionalized Piperazines

1-(4-((2,3-Dihydro-1H-inden-5-yloxy)methyl)phenethyl)-4-(4-fluorophenyl)piperazine (Compound 17, )
  • Molecular Formula : C₂₉H₃₁FN₂O
  • Key Differences : Incorporates a phenethyl group and fluorophenyl substituent, increasing lipophilicity.
  • Activity : Fluorophenyl groups enhance binding to serotonin receptors (), while phenethyl chains improve CNS penetration .
1-Benzhydryl-4-methylpiperazine (Cyclizine, CAS 82-92-8)
  • Molecular Formula : C₁₈H₂₂N₂
  • Key Differences : Benzhydryl group replaces pyrazole, conferring antihistaminic properties ().
  • Therapeutic Use : Anti-inflammatory and anti-allergic effects via H1-receptor antagonism .

Structure-Activity Relationship (SAR) Analysis

Substituent Effects

  • Pyrazole Substituents: Ethyl and methyl groups at pyrazole 1- and 3-positions (target compound) balance steric bulk and metabolic stability.
  • Linker Modifications : Methylene linkers (target compound) favor passive diffusion, while carbonyl linkers () enhance polarity, reducing CNS activity but improving solubility .

Data Tables

Table 1. Physical and Chemical Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Substituents
Target Compound C₁₁H₂₀N₄ 208.3 N/A 1-Ethyl-3-methylpyrazole
1-((1,3-Dimethylpyrazol-4-yl)methyl)piperazine C₁₀H₁₉ClN₄ 230.7 N/A 1,3-Dimethylpyrazole
Compound 17 () C₂₉H₃₁FN₂O 458.6 79.8–80.5 Fluorophenyl, phenethyl

Biological Activity

1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]piperazine, a compound with the molecular formula C11_{11}H20_{20}N4_4 and CAS number 957428-72-7, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological properties, focusing on its antibacterial, antifungal, and cholinesterase inhibitory activities, supported by relevant studies and data.

PropertyValue
Molecular Weight208.31 g/mol
IUPAC NameThis compound
InChI KeyVGJKCSQWIPAHSR-UHFFFAOYSA-N
Purity≥95%

Antibacterial Activity

Research has indicated that various piperazine derivatives exhibit significant antibacterial properties. A study evaluating the antibacterial activity of several compounds, including those related to piperazine structures, showed that they effectively inhibited the growth of Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound demonstrated minimum inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Case Study: Antibacterial Efficacy

A specific investigation into the antibacterial efficacy of piperazine derivatives found that modifications in substituents significantly impacted activity. The presence of electron-donating groups on the piperazine ring enhanced antibacterial effects, suggesting a structure-activity relationship (SAR) where smaller substituents led to higher activity .

Antifungal Activity

In addition to antibacterial properties, this compound may also exhibit antifungal activity. Research into similar compounds has shown promising results against fungi such as Candida albicans. The antifungal activity was evaluated using MIC values, with effective compounds demonstrating inhibition at concentrations ranging from 32 to 512 μg/mL .

Cholinesterase Inhibition

The compound's structural characteristics suggest potential as an acetylcholinesterase (AChE) inhibitor, which is crucial in developing treatments for neurodegenerative diseases like Alzheimer's. A recent study highlighted several pyrazole derivatives with strong AChE inhibitory activities, reporting IC50_{50} values as low as 0.017 µM for some analogs . Given the structural similarity to these effective inhibitors, further research on this compound could reveal significant neuroprotective properties.

Table: Cholinesterase Inhibition Data

CompoundAChE IC50_{50} (µM)BChE IC50_{50} (µM)
Compound 10.017Not reported
Compound 20.055Moderate
Compound 30.046Not reported

Q & A

Q. What chromatographic techniques are most effective for purifying this compound post-synthesis?

  • Methodological Answer :
  • Normal-Phase Chromatography : Use silica gel columns with ethyl acetate/hexane (1:8 ratio) for baseline separation.
  • Reverse-Phase HPLC : C18 columns with acetonitrile/water gradients resolve polar impurities.
    Monitor purity via TLC (Rf = 0.3–0.5) and confirm with LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]piperazine
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1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]piperazine

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